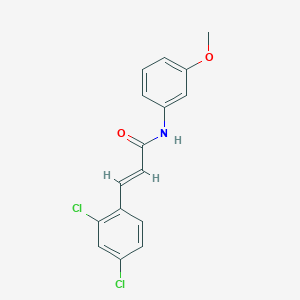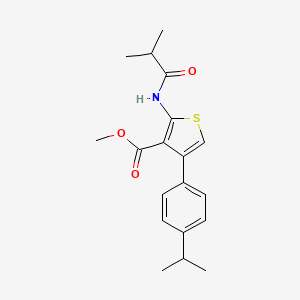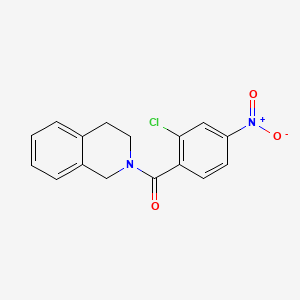
ethyl N-(4-anilino-6-chloro-1,3,5-triazin-2-yl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(4-anilino-6-chloro-1,3,5-triazin-2-yl)glycinate, commonly known as EACTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazine family of compounds, which are known for their diverse range of biological activities. EACTG has been shown to exhibit a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a fluorescent probe for imaging applications.
作用机制
The mechanism of action of EACTG is complex and not yet fully understood. However, it is believed that EACTG acts by binding to the active site of certain enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between EACTG and the enzyme.
Biochemical and Physiological Effects:
EACTG has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to exhibit fluorescent properties, which make it a potentially useful tool for imaging applications. Additionally, EACTG has been shown to have potential anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent in a number of different disease states.
实验室实验的优点和局限性
One of the main advantages of EACTG is its versatility. It has been shown to exhibit a wide range of biological activities, which makes it a potentially useful tool in a number of different scientific research applications. Additionally, EACTG is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of EACTG in lab experiments. For example, its complex mechanism of action and potential off-target effects can make it difficult to interpret experimental results. Additionally, EACTG is not yet widely available commercially, which can make it difficult for researchers to obtain.
未来方向
There are a number of future directions for research on EACTG. One potential area of research is the development of more selective inhibitors of specific enzymes using EACTG as a starting point. Additionally, there is potential for the development of new imaging techniques using EACTG as a fluorescent probe. Finally, further research is needed to fully understand the biochemical and physiological effects of EACTG, which could lead to the development of new therapeutic agents.
合成方法
The synthesis of EACTG is a complex process that involves several steps. The most common method for synthesizing EACTG involves the reaction of ethyl glycinate hydrochloride with 4-anilino-6-chloro-1,3,5-triazine-2-amine in the presence of a suitable base. The resulting compound is then purified using a variety of techniques, such as column chromatography or recrystallization.
科学研究应用
EACTG has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EACTG as an inhibitor of certain enzymes. For example, EACTG has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to have potential therapeutic effects in a number of neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-2-21-10(20)8-15-12-17-11(14)18-13(19-12)16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALTHWTZNBRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)
![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)



